molecular formula C9H13NO3 B2765709 2-tert-Butyl-5-methyl-oxazole-4-carboxylic acid CAS No. 355020-52-9

2-tert-Butyl-5-methyl-oxazole-4-carboxylic acid

Cat. No. B2765709
CAS RN: 355020-52-9
M. Wt: 183.207
InChI Key: SNKBPTNVGBTRHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-tert-Butyl-5-methyl-oxazole-4-carboxylic acid, also known as TBOA, is a potent glutamate transporter inhibitor that has been extensively studied in scientific research. TBOA has been found to have various applications in the field of neuroscience, particularly in the study of excitatory neurotransmission and synaptic plasticity.

Scientific Research Applications

Masked Forms of Activated Carboxylic Acids

Oxazoles, such as 2-tert-Butyl-5-methyl-oxazole-4-carboxylic acid, can act as masked forms of activated carboxylic acids. They readily form triamides upon reaction with singlet oxygen, a process utilized in the synthesis of macrolides like recifeiolide and curvularin. This property is leveraged in organic synthesis to create complex molecules from simpler precursors (Wasserman, Gambale, & Pulwer, 1981).

Building Blocks for Pseudopeptide Foldamers

2-Oxo-1,3-oxazolidine-4-carboxylic acid derivatives serve as conformationally restricted building blocks for constructing pseudopeptide foldamers. These foldamers exhibit a poly(L-Pro)n II like helical conformation, stabilized by intramolecular hydrogen bonds. This novel structure holds potential for various applications, including drug design and materials science (Tomasini et al., 2003).

Synthesis of Macrocyclic Azole Peptides

Methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate was synthesized with high optical purity, demonstrating the potential of oxazole derivatives in the enantioselective synthesis of macrocyclic azole peptides. This method highlights the utility of oxazole compounds in peptide and pharmaceutical synthesis (Magata et al., 2017).

Functionalized Oxazoles with Biological Activity

The synthesis of 2-alkynyl oxazoles from tert-butyl isocyanide and alkynyl carboxylic acids has been developed. These functionalized oxazoles exhibit biological activity, including anticancer properties, showcasing the relevance of oxazole derivatives in medicinal chemistry (Cao et al., 2020).

Photolabile Prodrugs

New coumarin fused oxazoles were investigated as photosensitive units for carboxylic acid groups, using butyric acid as a model compound. The study demonstrated the complete release of butyric acid upon photolysis, indicating the potential of oxazole derivatives in the development of photolabile prodrugs (Soares et al., 2017).

properties

IUPAC Name

2-tert-butyl-5-methyl-1,3-oxazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-5-6(7(11)12)10-8(13-5)9(2,3)4/h1-4H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNKBPTNVGBTRHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-tert-Butyl-5-methyl-oxazole-4-carboxylic acid

Synthesis routes and methods

Procedure details

A mixture of methyl 2-tert-butyl-5-methyloxazole-4-carboxylate (44 mg, 0.22 mmol) and lithium hydroxide hydrate (47 mg, 1.1 mmol) in THF (1 mL) and water (1 mL) was stirred at room temperature for 19 hours. To the reaction was added 1 M HCl(aq) (1.1 mL, 1.1 mmol) and water, and the reaction was extracted with ethyl acetate. The combined extracts were washed with water, dried over sodium sulfate, and evaporated to give 2-tert-butyl-5-methyloxazole-4-carboxylic acid (40 mg, 98% yield) as a white solid. 1H NMR (400 MHz, CDCl3) δ 2.61 (s, 3H), 1.38 (s, 9H) ppm.
Quantity
44 mg
Type
reactant
Reaction Step One
Quantity
47 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
1.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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